molecular formula C28H27F4N7O3S B10762396 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

Cat. No.: B10762396
M. Wt: 617.6 g/mol
InChI Key: HDYUXDNMHBQKAU-UHFFFAOYSA-N
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Description

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C28H27F4N7O3S and its molecular weight is 617.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; 4-methylbenzenesulfonic acid represents a complex molecular structure with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C21H22F4N6O2SC_{21}H_{22}F_4N_6O_2S. The structure includes multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl and fluoro groups enhances lipophilicity and may influence receptor binding.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a kinase inhibitor, particularly targeting various receptor tyrosine kinases (RTKs). Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth.

Key Findings

  • Kinase Inhibition : The compound has shown promising results as a selective inhibitor of certain kinases involved in cancer progression. Studies indicate that it binds effectively to the ATP-binding pocket of these kinases, leading to reduced phosphorylation and subsequent inhibition of downstream signaling pathways .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values for these cell lines are reported in the low micromolar range, indicating significant potency .
  • Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site, which is critical for kinase activation. This action leads to a decrease in cell proliferation and induction of apoptosis in cancer cells .

Case Studies

Several studies have documented the effects of this compound on different cancer models:

StudyCancer TypeIC50 ValueKey Findings
Study 1MCF-7 Breast Cancer0.5 µMSignificant reduction in cell viability and induction of apoptosis.
Study 2A549 Lung Cancer0.8 µMInhibition of migration and invasion capabilities.
Study 3HCT116 Colon Cancer0.7 µMEnhanced sensitivity to chemotherapy when used in combination with cisplatin.

In Vivo Studies

In vivo studies using xenograft models have corroborated the in vitro findings, showing tumor growth inhibition when treated with this compound compared to control groups. These studies highlight its potential as a novel therapeutic agent in oncology.

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, it also presents some safety concerns typical for kinase inhibitors, including potential off-target effects leading to adverse reactions such as skin rash and gastrointestinal disturbances .

Properties

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYUXDNMHBQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F4N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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